An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzoylacetonitrile: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzoylacetonitrile: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,3-dichloro-6-fluorobenzoylacetonitrile, including its chemical structure and inferred physical properties based on analogous compounds. A detailed, field-proven synthetic protocol is proposed, leveraging established methodologies for the synthesis of β-ketonitriles. Furthermore, potential applications in drug development are discussed, drawing parallels with structurally related molecules possessing known biological activities. This guide is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and utilization of this and similar halogenated aromatic compounds.
Chemical Structure and Inferred Physical Properties
Chemical Structure
The chemical structure of 2,3-dichloro-6-fluorobenzoylacetonitrile is characterized by a central propanenitrile backbone with a carbonyl group at the 3-position and a 2,3-dichloro-6-fluorophenyl substituent also at the 3-position.
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IUPAC Name: 3-(2,3-dichloro-6-fluorophenyl)-3-oxopropanenitrile
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Key Functional Groups:
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2,3-dichloro-6-fluorophenyl group: This substituted aromatic ring is expected to influence the molecule's reactivity and biological interactions.
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Carbonyl group (ketone): This functional group is a key feature of the β-ketonitrile system and a site for various chemical transformations.
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Nitrile group: The cyano group can participate in various synthetic modifications and can act as a hydrogen bond acceptor in biological systems.
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The presence of these functional groups in a β-ketonitrile arrangement provides a rich chemical landscape for further synthetic elaboration.
Inferred Physical Properties
The following physical properties are estimated based on the known properties of structurally similar compounds, such as benzoylacetonitrile and various halogenated benzonitriles.[1][2][3][4][5][6]
| Property | Inferred Value |
| Molecular Formula | C₉H₄Cl₂FNO |
| Molecular Weight | 232.04 g/mol |
| Appearance | Expected to be a solid at room temperature, likely a crystalline powder ranging from white to light yellow.[3][5] |
| Melting Point | Estimated to be in the range of 80-120 °C. The melting point of the parent benzoylacetonitrile is 82-83 °C.[1][4][6] Halogenation can increase the melting point. |
| Boiling Point | A high boiling point is expected, likely over 200 °C at atmospheric pressure.[1][4][6] |
| Solubility | Expected to have low solubility in water but good solubility in common organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate.[1][3][4] |
Proposed Synthesis Protocol
The synthesis of β-ketonitriles is a well-established transformation in organic chemistry.[7] A robust and high-yielding approach involves the Claisen-type condensation of an appropriate benzoyl precursor with acetonitrile. In this proposed protocol, we will utilize ethyl 2,3-dichloro-6-fluorobenzoate as the starting material.
Rationale for Synthetic Route
The Claisen condensation is a reliable method for forming carbon-carbon bonds. The reaction between an ester and a compound with an acidic α-proton, such as acetonitrile, in the presence of a strong base, leads to the formation of a β-keto functional group. This method is chosen for its efficiency and the ready availability of the necessary precursors.
Necessary Starting Materials and Reagents
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2,3-dichloro-6-fluorobenzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous ethanol (EtOH)
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Acetonitrile (CH₃CN)
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Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Experimental Procedure
Step 1: Synthesis of 2,3-Dichloro-6-fluorobenzoyl chloride
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-6-fluorobenzoic acid.
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Slowly add an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF).
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Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,3-dichloro-6-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 2,3-dichloro-6-fluorobenzoate
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Dissolve the crude 2,3-dichloro-6-fluorobenzoyl chloride in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Remove the ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2,3-dichloro-6-fluorobenzoate.
Step 3: Synthesis of 2,3-Dichloro-6-fluorobenzoylacetonitrile [8]
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (or potassium tert-butoxide) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of acetonitrile in anhydrous THF to the suspension with vigorous stirring.
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After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
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To this mixture, add a solution of ethyl 2,3-dichloro-6-fluorobenzoate in anhydrous THF dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction by carefully adding it to a beaker of ice-cold dilute hydrochloric acid.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
The structure of the purified 2,3-dichloro-6-fluorobenzoylacetonitrile can be confirmed by standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the presence of the different functional groups.
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Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitrile (C≡N) and carbonyl (C=O) groups.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 2,3-dichloro-6-fluorobenzoylacetonitrile.
Potential Applications in Drug Development
The β-ketonitrile functional group is a valuable pharmacophore and a versatile synthetic intermediate in drug discovery. Benzoylacetonitrile derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7]
The introduction of the 2,3-dichloro-6-fluoro substitution pattern on the phenyl ring can enhance the pharmacological profile of the parent benzoylacetonitrile scaffold. The halogens can increase the compound's metabolic stability by blocking potential sites of oxidation and can also improve its binding affinity to target proteins through halogen bonding interactions.
Given the known activities of related compounds, 2,3-dichloro-6-fluorobenzoylacetonitrile could serve as a key starting material for the synthesis of:
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Novel Heterocyclic Compounds: The β-ketonitrile moiety is a precursor for the synthesis of various heterocyclic systems such as pyridines, pyrimidines, and pyrazoles, which are prevalent in many approved drugs.[7]
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Enzyme Inhibitors: The reactive nature of the β-ketonitrile group makes it a candidate for covalent or non-covalent inhibition of various enzymes.
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Molecular Probes: The fluorinated nature of the compound could make it suitable for ¹⁹F NMR-based screening and imaging studies.
Safety and Handling Precautions
While specific toxicity data for 2,3-dichloro-6-fluorobenzoylacetonitrile is not available, it should be handled with care, assuming it may be harmful and an irritant. Standard laboratory safety practices should be followed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: All handling should be performed in a well-ventilated fume hood.
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Inhalation, Ingestion, and Skin Contact: Avoid inhalation of dust, and prevent contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
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Reagents: The reagents used in the synthesis, such as thionyl chloride, sodium hydride, and strong acids, are hazardous and should be handled with extreme caution according to their specific safety data sheets (SDS).
References
Sources
- 1. chembk.com [chembk.com]
- 2. accelsci.com [accelsci.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. Benzoylacetonitrile CAS#: 614-16-4 [m.chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. Benzoylacetonitrile 99 614-16-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]
